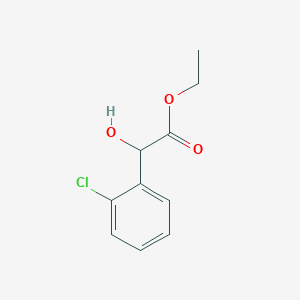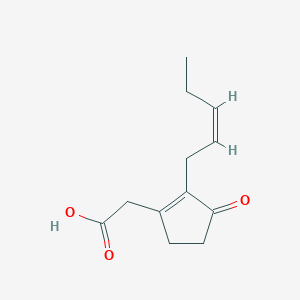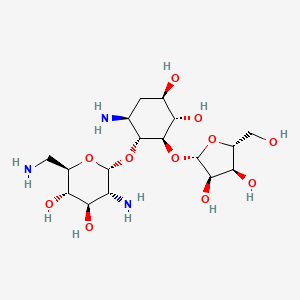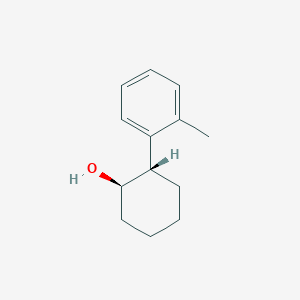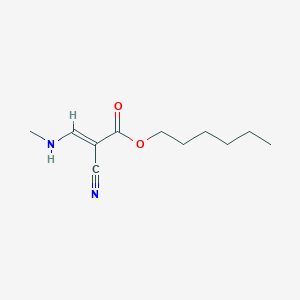
5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group, a ketone, and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the aldol condensation of methyl ketones with aldehydes, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation or recrystallization. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid.
Reduction: 5-Methyl-3-hydroxycyclohex-1-ene-1-carbaldehyde or 5-Methyl-3-oxocyclohex-1-ene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde exerts its effects depends on its chemical structure and the functional groups present. The aldehyde and ketone groups can participate in nucleophilic addition reactions, while the cyclohexene ring can undergo various transformations. The molecular targets and pathways involved are specific to the reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-oxocyclohex-3-ene-1-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.
5-Methyl-2-cyclohexen-1-one: Lacks the aldehyde group but has a similar cyclohexene ring structure.
3-Methyl-2-cyclohexen-1-one: Similar structure with a different position of the methyl group.
Uniqueness
5-Methyl-3-oxocyclohex-1-ene-1-carbaldehyde is unique due to the presence of both an aldehyde and a ketone group on the same cyclohexene ring, which allows for a diverse range of chemical reactions and applications. This dual functionality makes it a valuable compound in organic synthesis and research.
Propiedades
Número CAS |
88790-44-7 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
5-methyl-3-oxocyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c1-6-2-7(5-9)4-8(10)3-6/h4-6H,2-3H2,1H3 |
Clave InChI |
LQLFSHZYXVGUOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=CC(=O)C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


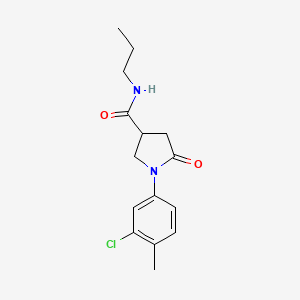
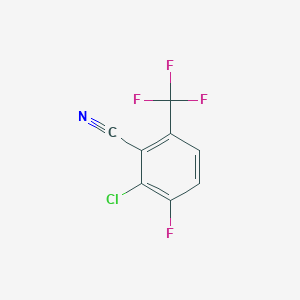
![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)
![(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B14145602.png)

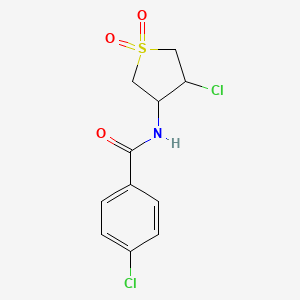
![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)
